3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide
Description
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C15H18N4O2/c1-10-8-11(2)18-15(17-10)19-13-5-3-4-12(9-13)14(21)16-6-7-20/h3-5,8-9,20H,6-7H2,1-2H3,(H,16,21)(H,17,18,19) |
InChI Key |
GKSUEALCCSJREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is introduced via a nucleophilic substitution reaction where a suitable pyrimidine derivative reacts with the benzamide core.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is attached through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
EPZ011989 (EZH2 Inhibitor)
Structure: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide. Comparison:
- Shared Features: Both compounds incorporate a dimethyl-substituted nitrogen heterocycle (pyrimidine in the target compound vs. dihydropyridinone in EPZ011989) and a benzamide backbone.
- Divergences: EPZ011989 includes a morpholine-propargyl side chain and a cyclohexyl-ethylamino group, enhancing its lipophilicity and likely improving blood-brain barrier penetration. These modifications correlate with its high potency as an EZH2 inhibitor (IC₅₀ ~3 nM) and anti-tumor activity in preclinical models .
- Functional Impact : The hydroxyethyl group in the target compound may reduce metabolic stability compared to EPZ011989’s methoxyethyl and morpholine groups, which are resistant to oxidative degradation.
N-((4,6-Dimethylpyrimidin-2-yl)carbamothioyl)benzamide
Structure : Thiourea derivative with a benzamide core and a 4,6-dimethylpyrimidin-2-yl carbamothioyl group.
Comparison :
- Shared Features: Both compounds share the 4,6-dimethylpyrimidin-2-yl amino motif.
- Divergences : Replacement of the oxygen atom in the amide bond with sulfur (thiourea) significantly alters electronic properties. The thiourea group increases polarizability and metal-binding capacity, making it suitable for catalysis or chelation (e.g., in metal-catalyzed C–H functionalization reactions) .
- Biological Implications : Thiourea derivatives often exhibit stronger hydrogen-bonding interactions but may face higher metabolic clearance due to sulfur oxidation.
Functional Group Variations
(2E)-2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide
Structure: Enamide derivative with cyano and hydroxyl substituents. Comparison:
- Shared Features: The 4,6-dimethylpyrimidin-2-yl amino group is retained.
- The cyano group increases electrophilicity, while the hydroxyl group improves solubility (predicted pKa ~5.2) compared to the target compound’s hydroxyethyl group .
N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide (3g)
Structure : Sulfamoyl-bridged benzamide with a 4-methoxyphenyl group.
Comparison :
- Shared Features: The 4,6-dimethylpyrimidin-2-yl amino group is present.
- Divergences : The sulfamoyl linker introduces a sulfonamide group, which enhances acidity (pKa ~1–2) and may improve target engagement through electrostatic interactions. The 4-methoxyphenyl group increases lipophilicity (logP ~3.5), favoring membrane penetration .
Heterocyclic Replacements
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
Structure : Benzimidazole replaces the benzamide scaffold.
Comparison :
- Shared Features: Retains the 4,6-dimethylpyrimidin-2-yl amino group.
- Divergences : The benzimidazole ring system provides a planar, aromatic structure with two nitrogen atoms, enabling intercalation or π-π stacking with biomolecular targets. This compound’s X-ray structure (R factor = 0.044) confirms a near-coplanar arrangement of the pyrimidine and benzimidazole rings, optimizing interactions with enzyme active sites .
Biological Activity
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4,6-dimethylpyrimidine derivatives with benzoyl chloride or related compounds. The resulting structure features a pyrimidine ring that is crucial for its biological activity.
Table 1: Structural Characteristics of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 243.29 g/mol |
| CAS Number | 81261-97-4 |
| Melting Point | 194–196 °C |
Antimicrobial Properties
Research has indicated that compounds containing a pyrimidine moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide demonstrate bactericidal and fungicidal properties. The mechanism of action is thought to involve the inhibition of essential biochemical pathways in microbial cells, particularly those involved in cell wall synthesis and protein function .
Neuropharmacological Effects
The compound has been evaluated for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors. Specifically, it has shown promising activity at dopamine D2 and serotonin 5-HT1A receptors. In preclinical models, it has been reported to reduce hyperactivity induced by phencyclidine (PCP), suggesting its potential utility in treating disorders such as schizophrenia .
Table 2: Biological Evaluation Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Bactericidal and fungicidal | |
| Antipsychotic | Reduced PCP-induced hyperactivity | |
| MAO-B Inhibition | IC50 values <100 nM |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzamide structure can significantly influence the biological activity of the compound. For example, variations in the substituents on the pyrimidine ring or alterations in the hydroxyl group can enhance receptor binding affinity or selectivity. The presence of the hydroxyl group at the ethyl position appears to be critical for maintaining activity against target receptors .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives with similar structures exhibited significant inhibition against various bacterial strains, indicating a broad-spectrum antimicrobial effect .
- Neuropharmacological Assessment : In a behavioral study using rodent models, compounds structurally related to 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide were shown to effectively mitigate symptoms associated with psychosis without inducing severe side effects like catalepsy .
- MAO-B Inhibition : Recent findings highlighted that certain derivatives showed potent inhibition of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
